N-(3,4-dichlorophenyl)-2-((6-(4-ethoxyphenyl)pyridazin-3-yl)thio)acetamide
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Overview
Description
N-(3,4-dichlorophenyl)-2-((6-(4-ethoxyphenyl)pyridazin-3-yl)thio)acetamide is a complex organic compound that belongs to the class of acetamides This compound is characterized by the presence of a dichlorophenyl group, an ethoxyphenyl group, and a pyridazinylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dichlorophenyl)-2-((6-(4-ethoxyphenyl)pyridazin-3-yl)thio)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the pyridazinylthio intermediate: This step involves the reaction of 4-ethoxyphenylhydrazine with a suitable thiol reagent under acidic conditions to form the pyridazinylthio intermediate.
Coupling with dichlorophenyl acetamide: The pyridazinylthio intermediate is then coupled with 3,4-dichlorophenyl acetamide in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dichlorophenyl)-2-((6-(4-ethoxyphenyl)pyridazin-3-yl)thio)acetamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced acetamide derivatives.
Substitution: Substituted dichlorophenyl derivatives.
Scientific Research Applications
N-(3,4-dichlorophenyl)-2-((6-(4-ethoxyphenyl)pyridazin-3-yl)thio)acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3,4-dichlorophenyl)-2-((6-(4-ethoxyphenyl)pyridazin-3-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-dichlorophenyl)-2-((6-(4-methoxyphenyl)pyridazin-3-yl)thio)acetamide
- N-(3,4-dichlorophenyl)-2-((6-(4-ethoxyphenyl)pyridazin-3-yl)thio)propionamide
Uniqueness
N-(3,4-dichlorophenyl)-2-((6-(4-ethoxyphenyl)pyridazin-3-yl)thio)acetamide is unique due to the presence of both dichlorophenyl and ethoxyphenyl groups, which confer distinct chemical and biological properties. Its specific combination of functional groups allows for unique interactions with molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-(3,4-dichlorophenyl)-2-[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17Cl2N3O2S/c1-2-27-15-6-3-13(4-7-15)18-9-10-20(25-24-18)28-12-19(26)23-14-5-8-16(21)17(22)11-14/h3-11H,2,12H2,1H3,(H,23,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHTGLMWPJFDVJX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)NC3=CC(=C(C=C3)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17Cl2N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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